![molecular formula C9H10BrNO2 B1377925 5-Bromo-2-isopropoxyisonicotinaldehyde CAS No. 1289135-80-3](/img/structure/B1377925.png)
5-Bromo-2-isopropoxyisonicotinaldehyde
Overview
Description
5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound belonging to the family of isonicotinaldehyde derivatives . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isopropoxyisonicotinaldehyde is 1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxyisonicotinaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Antiproliferative/Cytotoxic Activity
“5-Bromo-2-isopropoxyisonicotinaldehyde” has been utilized in the synthesis of novel compounds with potential antiproliferative and cytotoxic effects against various human cancer cell lines. This application is crucial in the development of new chemotherapeutic agents that can target cancer cells selectively without harming healthy cells .
α-Glucosidase Inhibition
This compound has also been explored for its role in the synthesis of benzimidazole derivatives that exhibit inhibitory activity against the α-glucosidase enzyme. Such inhibitors are significant in managing diabetes by controlling postprandial hyperglycemia through the delay of carbohydrate digestion .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBYQZTUQBDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxyisonicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.